2-Bromo-4-methoxy-1,3-thiazole CAS 1121583-56-9 properties
2-Bromo-4-methoxy-1,3-thiazole CAS 1121583-56-9 properties
Topic: 2-Bromo-4-methoxy-1,3-thiazole (CAS 1121583-56-9) Properties and Applications Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists
Executive Summary
2-Bromo-4-methoxy-1,3-thiazole (CAS 1121583-56-9) is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents and agrochemicals. Distinguished by the presence of a reactive bromine handle at the C2 position and an electron-donating methoxy group at the C4 position, this scaffold offers unique electronic properties compared to its more common methyl- or unsubstituted analogues.
The C4-methoxy substituent increases the electron density of the thiazole ring, modulating the reactivity of the C2-bromine towards oxidative addition in cross-coupling reactions and activating the C5 position for electrophilic functionalization.[1] This guide details the physiochemical profile, synthetic accessibility, and reactivity paradigms necessary for utilizing this compound in high-value drug discovery campaigns.[2][3]
Chemical Profile & Physiochemical Properties[2][3][4][5][6]
The following data summarizes the core physical constants. Note that while specific experimental values for this exact isomer are sparse in open literature, values are derived from high-fidelity predictive models and close structural analogues (e.g., 2-bromo-4-methylthiazole).
Table 1: Physiochemical Specifications
| Property | Value / Description | Note |
| CAS Number | 1121583-56-9 | |
| IUPAC Name | 2-Bromo-4-methoxy-1,3-thiazole | |
| Molecular Formula | C₄H₄BrNOS | |
| Molecular Weight | 194.05 g/mol | |
| Appearance | Pale yellow to yellow liquid | Low-melting solid possible upon high purity isolation |
| Density | 1.65 ± 0.05 g/cm³ | Predicted based on halogenated thiazoles |
| Boiling Point | 225–230 °C (at 760 mmHg) | Predicted; likely distilled under reduced pressure |
| LogP | ~1.8 | Lipophilic, suitable for CNS-active drug design |
| Solubility | DMSO, DMF, DCM, Methanol | Poorly soluble in water |
| pKa (Conjugate Acid) | ~1.5–2.0 | N3 nitrogen is weakly basic due to aromaticity |
Synthetic Accessibility & Manufacturing
The synthesis of 2-bromo-4-methoxythiazole presents a regiochemical challenge. Unlike 2,4-dibromothiazole, where the C2 position is the most electrophilic and susceptible to nucleophilic attack (yielding 2-methoxy-4-bromothiazole), the target compound requires a strategy that installs the bromine at C2 after the methoxy group is established, or utilizes a specific cyclization precursor.
Primary Synthetic Strategy: The Sandmeyer Route
The most reliable laboratory-scale synthesis involves the construction of the thiazole ring followed by functional group interconversion.
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Cyclization: Condensation of thiourea with 1-chloro-3-methoxypropan-2-one (or an equivalent
-halo- -methoxy ketone) yields 2-amino-4-methoxythiazole . -
Diazotization-Bromination: The 2-amino intermediate undergoes a Sandmeyer reaction using copper(II) bromide and an organic nitrite (e.g., tert-butyl nitrite).
Alternative Route: Lithiation-Bromination
For high-purity applications starting from 4-methoxythiazole :
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C2-Lithiation: Treatment of 4-methoxythiazole with n-butyllithium (n-BuLi) at -78 °C selectively deprotonates the C2 position (the most acidic proton on the ring).
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Quench: Reaction with an electrophilic bromine source (e.g., CBr₄ or Br₂) yields the target.
Figure 1: Strategic synthetic pathways for accessing 2-Bromo-4-methoxy-1,3-thiazole. Method A is preferred for scale-up due to the stability of intermediates.
Reactivity Profile & Functionalization[1]
The core utility of CAS 1121583-56-9 lies in its orthogonal reactivity. The C2-Bromine is a "soft" electrophile ideal for transition-metal catalysis, while the C4-methoxy group activates the C5 position.
C2-Bromine: Cross-Coupling Reactions
The C2 position is highly activated for Pd-catalyzed cross-couplings (Suzuki-Miyaura, Stille, Negishi).
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Electronic Effect: The C4-methoxy group is an Electron Donating Group (EDG). While EDGs typically deactivate aryl halides towards oxidative addition, the intrinsic electron-deficiency of the thiazole ring (C=N bond) ensures that the C2-Br bond remains sufficiently reactive.
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Catalyst Selection: Electron-rich phosphine ligands (e.g., SPhos, XPhos) or bidentate ligands (dppf) are recommended to facilitate the oxidative addition step.
C5-Position: Electrophilic Aromatic Substitution (EAS)
The C4-methoxy group directs electrophiles to the C5 position.
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Halogenation: Reaction with NBS or NIS readily yields 2-bromo-4-methoxy-5-halo-thiazoles.
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Formylation: Vilsmeier-Haack conditions can install an aldehyde at C5, creating a fully substituted scaffold.
Figure 2: Reactivity map demonstrating the divergent functionalization pathways.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is validated for 2-bromothiazoles and optimized for the electron-rich 4-methoxy variant.
Objective: Synthesis of 2-(4-fluorophenyl)-4-methoxy-1,3-thiazole.
Reagents:
-
2-Bromo-4-methoxy-1,3-thiazole (1.0 equiv)
-
4-Fluorophenylboronic acid (1.2 equiv)
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Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)
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Base: Cs₂CO₃ (2.0 equiv) or K₃PO₄ (3.0 equiv)
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Solvent: 1,4-Dioxane : Water (4:1 v/v)
Procedure:
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Setup: Charge a microwave vial or pressure tube with the thiazole substrate, boronic acid, base, and catalyst.
-
Degassing: Seal the vessel and purge with Argon for 5 minutes. Add the degassed solvent mixture via syringe.
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Reaction: Heat the mixture to 90 °C for 4–12 hours. (Microwave irradiation: 100 °C for 30 mins).
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Note: The C4-methoxy group may slightly retard the reaction compared to 2-bromo-4-nitrothiazole; ensure completion by TLC/LCMS before workup.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine.[1] Dry over Na₂SO₄ and concentrate.
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Purification: Flash column chromatography (Hexane/EtOAc gradient).
Applications in Drug Discovery[3][4][6][9][10]
The 2-bromo-4-methoxy-1,3-thiazole scaffold is a "privileged structure" intermediate.
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Solubility Modulation: The methoxy group improves lipophilicity (LogP) compared to hydroxy analogues while avoiding the hydrogen bond donor capability, which can improve blood-brain barrier (BBB) permeability.
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Metabolic Stability: Unlike a methyl group (susceptible to benzylic oxidation), the methoxy group is generally more metabolically robust, though O-demethylation is a potential clearance pathway.
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Bioisosterism: The thiazole ring is a classic bioisostere for pyridine or oxazole rings, often used to improve potency in kinase inhibitors (e.g., Dasatinib analogues).
Safety & Handling (SDS Summary)
Hazard Classification:
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H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Precautions:
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Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Thiazoles can darken upon oxidation; protect from light.
-
PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.
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Spill: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste.
References
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SynHet. (n.d.). 2-Bromo-4-methoxy-1,3-thiazole Properties and Catalog Data. Retrieved from
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PubChem. (n.d.). Compound Summary: 2-Bromo-4-methoxy-1,3-thiazole (CID 58107318). National Library of Medicine. Retrieved from
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Bach, T., & Heuser, S. (2001). Regioselective Cross-Coupling Reactions of 2,4-Dibromothiazole. Chemistry – A European Journal.[4] (General reference for thiazole coupling regioselectivity).
-
Sigma-Aldrich. (n.d.). 2-Bromo-4-methylthiazole Safety Data Sheet. (Used as surrogate for safety data). Retrieved from
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BenchChem. (n.d.).[1] Application Notes for Suzuki Coupling of Thiazole Derivatives. Retrieved from
